An In-depth Technical Guide to the Physical Properties of 3-Amino-5-fluorobenzoic Acid
An In-depth Technical Guide to the Physical Properties of 3-Amino-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluorobenzoic acid is a fluorinated aromatic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motifs, including an aromatic ring, an amino group, and a carboxylic acid functional group, coupled with the presence of a fluorine atom, make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the known physical properties of 3-Amino-5-fluorobenzoic acid, detailed experimental protocols for their determination, and its application in the synthesis of therapeutic agents.
Physicochemical Properties
The physical properties of 3-Amino-5-fluorobenzoic acid are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, certain values are computational predictions due to the limited availability of experimentally determined data in the public domain.
General and Calculated Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1][2][3] |
| CAS Number | 786616-54-4 | [1][3][4] |
| Appearance | Solid | [2] |
| LogP (calculated) | 1.1061 | [3] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [1] |
Thermal Properties
| Property | Value | Source |
| Boiling Point (predicted) | 355.554 °C at 760 mmHg | [2] |
| Flash Point (predicted) | 168.833 °C | [2] |
| Melting Point | No experimental data available |
Note: An experimental melting point for the related compound 2-Amino-5-fluorobenzoic acid is reported as 181-183 °C[5].
Density
| Property | Value | Source |
| Density (predicted) | 1.43 g/cm³ | [2] |
Solubility
There is limited specific experimental data on the solubility of 3-Amino-5-fluorobenzoic acid in common solvents. However, the solubility of the related compound, 2-Amino-5-fluorobenzoic acid, has been reported and can provide an estimate.
| Solvent | Solubility of 2-Amino-5-fluorobenzoic acid | Source |
| Ethanol | ~20 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [6] |
The aqueous solution of m-aminobenzoic acid is noted to turn brown upon standing in air[7].
Acidity
| Compound | pKa | Source |
| 3-Fluorobenzoic acid | 3.86 | [8] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of aromatic amino acids like 3-Amino-5-fluorobenzoic acid.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for determining the melting point of crystalline solids.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of 3-Amino-5-fluorobenzoic acid
-
Thermometer or digital temperature probe
Procedure:
-
A small amount of the dry, powdered sample is introduced into the open end of a capillary tube.
-
The tube is tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height[9].
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
For accuracy, the determination should be repeated at least twice, and the results averaged.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus and Reagents:
-
Analytical balance
-
Vials or flasks with secure caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
-
3-Amino-5-fluorobenzoic acid
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO)
Procedure:
-
An excess amount of 3-Amino-5-fluorobenzoic acid is added to a known volume of the solvent in a vial.
-
The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After the incubation period, the suspension is allowed to stand to let the undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance. For an amphoteric molecule like an amino acid, this method can be used to determine the pKa values for both the acidic (carboxylic acid) and basic (amino) functional groups[10][11].
Apparatus and Reagents:
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)[10][11]
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)[10][11]
-
A solution of 3-Amino-5-fluorobenzoic acid of known concentration (e.g., 1 mM)[11][12]
-
Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[11]
Procedure:
-
A known volume and concentration of the 3-Amino-5-fluorobenzoic acid solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is titrated by adding small, precise increments of the standardized strong base (or acid).
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes[11].
-
The titration is continued past the equivalence point(s).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point(s) are identified as the inflection point(s) on the curve.
-
The pKa value(s) are determined from the pH at the half-equivalence point(s)[10].
Application in Pharmaceutical Synthesis: A Workflow Example
3-Amino-5-fluorobenzoic acid and its derivatives are valuable precursors in the synthesis of pharmaceuticals. For instance, a closely related compound, 3-amino-4-bromo-5-fluorobenzoic acid, is a key intermediate in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The following diagram illustrates a simplified workflow for a key step in a potential synthetic route.
References
- 1. 3-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 17915148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-fluorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Amino-5-fluorobenzoic acid | CAS#:786616-54-4 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. thinksrs.com [thinksrs.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
